molecular formula C24H20N2O4S2 B1680440 S 3304 CAS No. 203640-27-1

S 3304

Cat. No.: B1680440
CAS No.: 203640-27-1
M. Wt: 464.6 g/mol
InChI Key: YWCLDDLVLSQGSZ-JOCHJYFZSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    S-3304 is a potent inhibitor of matrix metalloproteinases, specifically MMP-2 and MMP-9 . These enzymes are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM) and basement membranes . By inhibiting MMP-2 and MMP-9, S-3304 prevents the breakdown of ECM components, thereby inhibiting processes such as tumor invasion and metastasis . The compound does not inhibit other MMPs like MMP-1, MMP-3, or MMP-7, which may reduce the risk of musculoskeletal side effects .

    Cellular Effects

    S-3304 has shown significant effects on various cell types and cellular processes. In cancer cells, it inhibits the activity of MMP-2 and MMP-9, leading to reduced tumor invasion and metastasis . Additionally, S-3304 has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting MMP activity, S-3304 disrupts the signaling pathways that promote tumor growth and angiogenesis .

    Molecular Mechanism

    The molecular mechanism of S-3304 involves its binding to the active sites of MMP-2 and MMP-9, thereby inhibiting their enzymatic activity . This inhibition prevents the degradation of ECM components, which is essential for tumor invasion and metastasis . S-3304’s selective inhibition of MMP-2 and MMP-9 is achieved through its unique chemical structure, which allows it to interact specifically with these enzymes .

    Temporal Effects in Laboratory Settings

    In laboratory settings, S-3304 has demonstrated stability and sustained inhibitory effects over time . Studies have shown that S-3304 achieves steady-state concentrations by day 8, and its inhibitory activity on MMP-2 and MMP-9 is maintained throughout the treatment period . Long-term studies have indicated that S-3304 remains effective in inhibiting MMP activity without significant degradation .

    Dosage Effects in Animal Models

    In animal models, the effects of S-3304 vary with different dosages . Studies have explored various dose levels, and it has been observed that higher doses result in stronger inhibition of MMP activity . The maximum tolerated dose has not been reached, indicating that S-3304 is well-tolerated even at higher doses . Gastrointestinal toxicities were the most commonly reported adverse effects at higher doses .

    Metabolic Pathways

    S-3304 is metabolized primarily in the liver, where it undergoes hydroxylation to form its hydroxy metabolites . These metabolites are then excreted through the urine . The metabolic pathways of S-3304 involve interactions with liver enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolism does not significantly affect its inhibitory activity on MMP-2 and MMP-9 .

    Transport and Distribution

    S-3304 is transported and distributed within cells and tissues through passive diffusion . Once inside the cells, it accumulates in the cytoplasm and exerts its inhibitory effects on MMP-2 and MMP-9 . The compound’s distribution is influenced by its chemical properties, which allow it to penetrate cell membranes and reach its target enzymes .

    Subcellular Localization

    S-3304 is primarily localized in the cytoplasm, where it interacts with MMP-2 and MMP-9 . The compound’s subcellular localization is crucial for its inhibitory activity, as it needs to be in close proximity to its target enzymes . S-3304 does not undergo significant post-translational modifications, and its activity is primarily determined by its chemical structure and binding affinity for MMP-2 and MMP-9 .

    Preparation Methods

    • Synthetic routes for S-3304 have not been widely documented in the literature.
    • it is known that S-3304 is a D-tryptophan derivative.
    • Industrial production methods are proprietary, but research laboratories may synthesize it using custom protocols.
  • Chemical Reactions Analysis

    • S-3304 inhibits MMPs, primarily MMP-2 and MMP-9.
    • It does not inhibit MMP-1, MMP-3, or MMP-7.
    • Common reactions associated with MMP inhibition include binding to the active site of the enzyme, preventing substrate cleavage.
    • Reagents and conditions for MMP inhibition are specific to the compound’s chemical structure.
  • Scientific Research Applications

    • S-3304 has potential applications in various fields:

        Cancer Research: Due to its MMP inhibitory activity, S-3304 may be explored as an anti-cancer agent.

        Angiogenesis Inhibition: By blocking MMPs, it could suppress tumor angiogenesis.

        Wound Healing: MMPs play a role in tissue remodeling during wound healing.

        Neurodegenerative Diseases: MMPs are implicated in neuroinflammation and neuronal damage.

        Cardiovascular Research: MMPs contribute to vascular remodeling.

        Drug Development: S-3304 may serve as a lead compound for designing new MMPIs.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    (2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YWCLDDLVLSQGSZ-JOCHJYFZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H20N2O4S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20174292
    Record name S-3304
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20174292
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    464.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    203640-27-1
    Record name S-3304
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203640271
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name S-3304
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12149
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name S-3304
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20174292
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name S-3304
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK459F050X
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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